molecular formula C14H14FNO B13919224 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline

Cat. No.: B13919224
M. Wt: 231.26 g/mol
InChI Key: CMHIMUDCJGMXGP-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C14H14FNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methoxyphenylmethyl group and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the 2-methoxyphenylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C14H14FNO/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10H2,1H3

InChI Key

CMHIMUDCJGMXGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2F

Origin of Product

United States

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